

Z-Tyr(tbu)-OH: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: **Z-Tyr(tbu)-OH**

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N- α -Benzylloxycarbonyl-O-tert-butyl-L-tyrosine, commonly abbreviated as **Z-Tyr(tbu)-OH**, is a critical protected amino acid derivative used extensively in peptide synthesis. The strategic application of the acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl group and the hydrogenolysis-labile benzylloxycarbonyl (Z) group on the α -amine allows for orthogonal protection schemes essential in the synthesis of complex peptides. Ensuring the stability and purity of this reagent is paramount for the successful and reproducible synthesis of target molecules.

This technical guide provides a comprehensive overview of the chemical stability of **Z-Tyr(tbu)-OH**, recommended storage and handling conditions, and potential degradation pathways. The information presented is based on the established chemical principles of its constituent protecting groups, providing a framework for maintaining the integrity of this vital synthetic building block.

Physicochemical Properties

A summary of the key physical and chemical properties of **Z-Tyr(tbu)-OH** is provided below.

Property	Value	Reference
CAS Number	5545-54-0	[1] [2] [3]
Molecular Formula	C ₂₁ H ₂₅ NO ₅	[1] [2] [4]
Molecular Weight	371.43 g/mol	[1] [2] [4]
Appearance	White to off-white powder/solid	General Supplier Data
Melting Point	73-79 °C	General Supplier Data
Solubility	Soluble in organic solvents like DMF, DCM, and alcohols. Insoluble in water.	General Chemical Knowledge

Chemical Stability Profile

While specific, long-term quantitative stability studies for **Z-Tyr(tbu)-OH** are not extensively published, its stability profile can be reliably inferred from the well-documented behavior of the Z and tBu ether protecting groups under various conditions.

Acid Stability: The primary pathway for degradation under acidic conditions is the cleavage of the O-tert-butyl ether. This group is highly susceptible to acidolysis, which proceeds via the formation of a stable tert-butyl cation.[\[5\]](#)[\[6\]](#) Strong acids, such as trifluoroacetic acid (TFA), will readily cleave the tBu group.[\[7\]](#) The Z-group, while more robust, can also be cleaved under stronger acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH).[\[8\]](#)[\[9\]](#) Therefore, under mild acidic conditions, selective deprotection of the tBu group can be expected, while strong acids will likely remove both protecting groups.

Base Stability: **Z-Tyr(tbu)-OH** is generally stable under basic conditions. Both the benzyloxycarbonyl (Z) group and the tert-butyl ether linkage are resistant to cleavage by bases commonly used in peptide synthesis, such as piperidine or diisopropylethylamine (DIEA).[\[5\]](#)[\[8\]](#)[\[10\]](#)

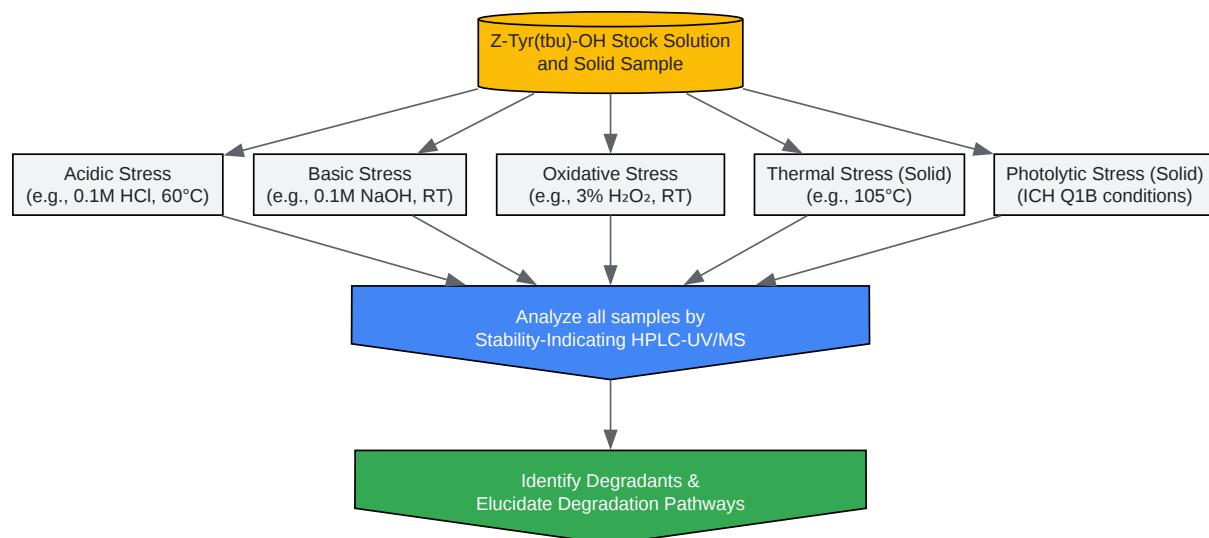
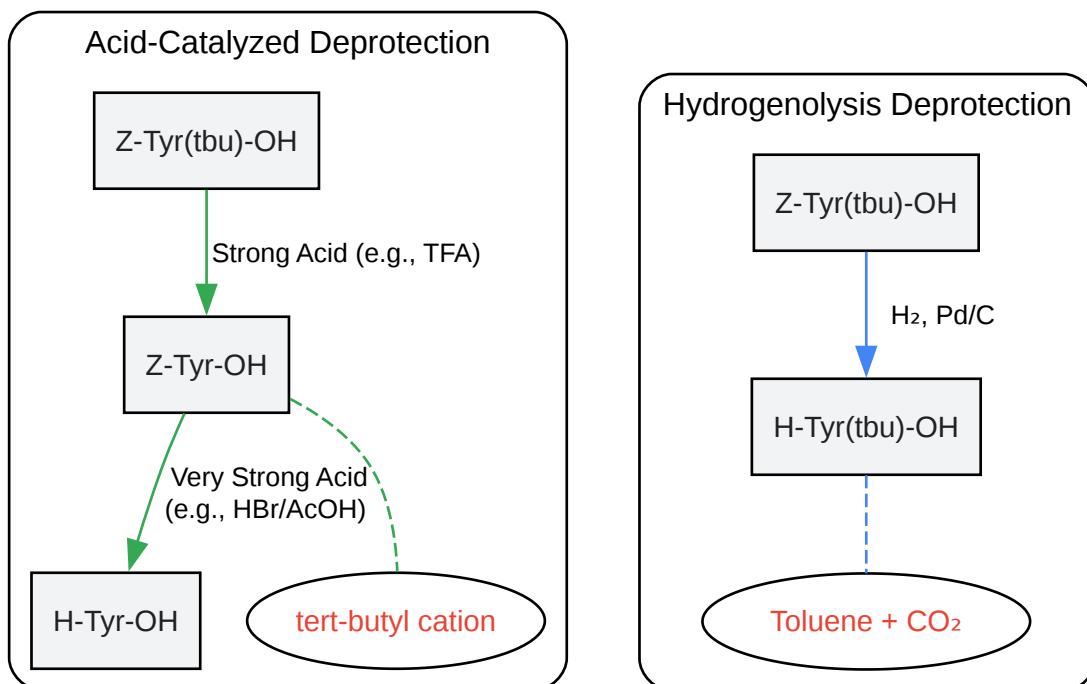
Stability to Hydrogenolysis: The Z-group is specifically designed for removal via catalytic hydrogenation (hydrogenolysis).[\[8\]](#)[\[9\]](#)[\[11\]](#) This process, typically employing a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is a mild and efficient method for deprotection of the α -amine.[\[11\]](#) The tert-butyl ether group is stable under these conditions.

Thermal and Photostability: As with many complex organic molecules, prolonged exposure to high temperatures or UV light should be avoided. Thermal stress can lead to non-specific decomposition. Photostability studies are recommended as part of a comprehensive forced degradation analysis to determine light sensitivity.[\[12\]](#) Hazardous decomposition products upon heating include oxides of carbon and nitrogen.

Oxidative Stability: The tyrosine ring and the benzylic position of the Z-group may be susceptible to oxidation. Exposure to strong oxidizing agents should be avoided. A forced degradation study using an oxidizing agent like hydrogen peroxide would be necessary to fully characterize this susceptibility.[\[13\]](#)

Potential Degradation Pathways

The primary, well-defined degradation pathways for **Z-Tyr(tbu)-OH** involve the selective cleavage of its protecting groups.



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